

Diazolidinylurea (CAS No. 78491-02-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diazolidinylurea**

Cat. No.: **B1206482**

[Get Quote](#)

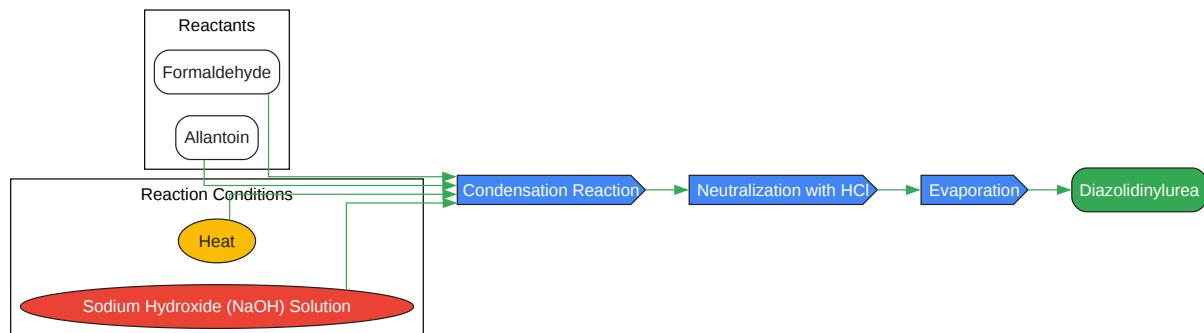
For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinylurea (CAS No. 78491-02-8) is a heterocyclic urea derivative widely utilized as an antimicrobial preservative in cosmetics, personal care products, and some topical pharmaceuticals.^[1] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, providing broad-spectrum activity against bacteria, yeast, and molds.^{[2][3][4]} This technical guide provides an in-depth overview of **Diazolidinylurea**, encompassing its chemical and physical properties, synthesis, mechanism of action, analytical methodologies for its quantification, and a summary of its toxicological profile. Detailed experimental protocols derived from scientific literature are presented to facilitate further research and development.

Chemical and Physical Properties

Diazolidinylurea is a white to off-white, free-flowing, and practically odorless powder.^[1] It is highly soluble in water and remains stable over a wide pH range, typically between 3 and 9, which allows for its incorporation into a diverse array of product formulations.^[1] Commercial **Diazolidinylurea** is often a mixture of different formaldehyde addition products, including polymers.^[5]


Table 1: Physical and Chemical Properties of **Diazolidinylurea**

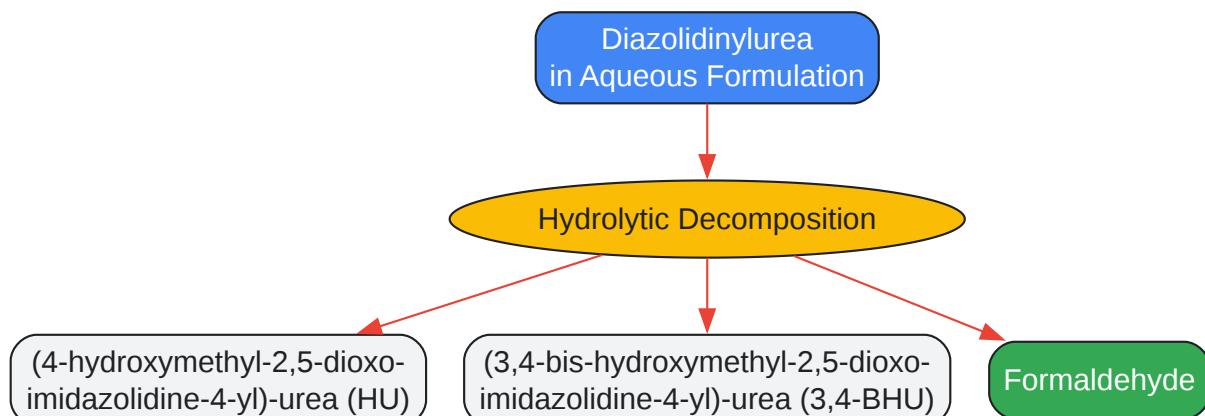
Property	Value	Reference(s)
CAS Number	78491-02-8	[6]
Molecular Formula	C ₈ H ₁₄ N ₄ O ₇	[6]
Molar Mass	278.22 g/mol	[6]
Appearance	White to off-white powder or crystals	[3][7]
Odor	Odorless	[1]
Solubility	Miscible in water	[8]
Melting Point	157.8 °C	[9]
Boiling Point	230 °C	[9]
Stability	Stable under normal conditions; incompatible with strong oxidizing agents.	[10]

Synthesis

Diazolidinylurea is synthesized through the condensation reaction of allantoin with formaldehyde.[1][3][11] The reaction is typically carried out under alkaline conditions, followed by neutralization.

Logical Workflow for the Synthesis of Diazolidinylurea

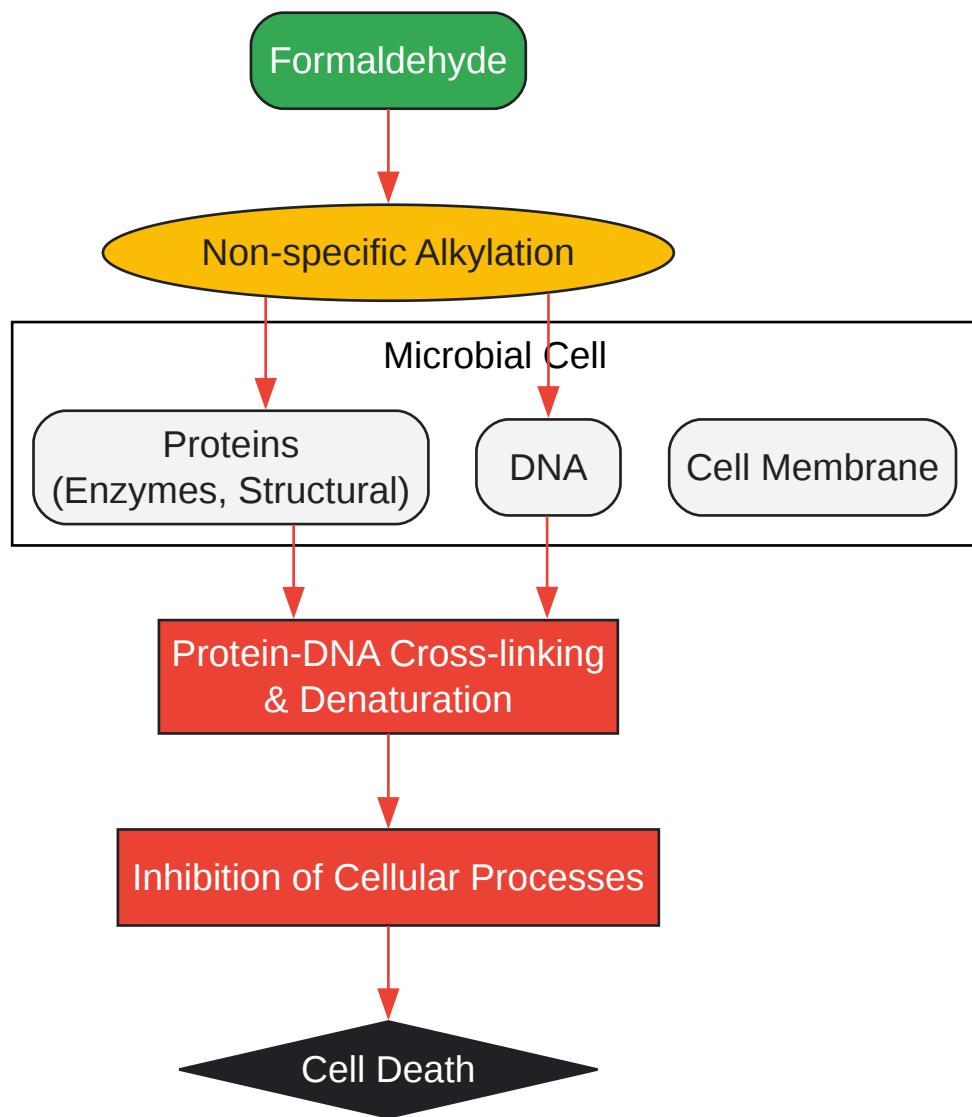
[Click to download full resolution via product page](#)


Caption: Synthesis of **Diazolidinylurea** from Allantoin and Formaldehyde.

Mechanism of Action: Formaldehyde Release

The antimicrobial activity of **Diazolidinylurea** is attributed to its slow and controlled release of formaldehyde in aqueous environments.^{[2][3][4][6]} Formaldehyde is a potent, broad-spectrum biocide that effectively inactivates microorganisms.^[6]

Formaldehyde Release Pathway


The decomposition of **Diazolidinylurea** in cosmetic formulations leads to the formation of various byproducts, including (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU), with the concomitant release of formaldehyde.^[12] The rate of formaldehyde release is influenced by factors such as pH, temperature, and the product matrix.^{[8][13]}

[Click to download full resolution via product page](#)

Caption: Decomposition of **Diazolidinylurea** and release of formaldehyde.

Antimicrobial Action of Formaldehyde

Formaldehyde exerts its antimicrobial effect through non-specific alkylation of cellular macromolecules.^[2] It reacts with primary amines and amides of proteins, as well as with the purine bases of DNA, leading to cross-linking and denaturation.^[2] This disrupts essential cellular functions and ultimately leads to microbial cell death.

[Click to download full resolution via product page](#)

Caption: Antimicrobial mechanism of formaldehyde.

Experimental Protocols

Synthesis of Diazolidinylurea

The following protocol is a generalized procedure based on the chemical reaction of allantoin and formaldehyde.

Materials:

- Allantoin

- Formaldehyde solution (e.g., 37%)
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl) solution
- Reaction vessel with stirring and temperature control
- Distillation apparatus

Procedure:

- In a reaction vessel, dissolve allantoin in an aqueous solution of sodium hydroxide.
- Add formaldehyde solution to the reaction mixture.
- Heat the mixture with constant stirring to the desired reaction temperature (e.g., reflux).
- Maintain the reaction for a specified period to ensure complete condensation.
- After the reaction is complete, cool the mixture.
- Neutralize the solution with hydrochloric acid to a target pH.
- Remove water from the mixture via evaporation or distillation under reduced pressure to yield the crude **Diazolidinylurea** product.
- The product can be further purified by recrystallization if necessary.

Determination of **Diazolidinylurea** by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of **Diazolidinylurea** in a topical cream formulation.[\[14\]](#)[\[15\]](#)

Instrumentation and Conditions:

- HPLC System: With UV detector

- Column: C18 reverse-phase column (e.g., Symmetry C18, 75x4.6 mm, 3.5 μ m)
- Mobile Phase: A gradient of methanol and 0.1% o-phosphoric acid in water can be employed.
- Detection Wavelength: 214 nm[14][15]
- Injection Volume: 5 μ L
- Column Temperature: Ambient

Sample Preparation:

- Accurately weigh a portion of the cream sample.
- Suspend the sample in a suitable solvent (e.g., water or a hydroalcoholic mixture).
- Separate the aqueous phase containing **Diazolidinylurea** by centrifugation.
- Filter the supernatant through a 0.45 μ m filter.
- Dilute the filtered solution to a suitable concentration with the mobile phase.

Analysis:

- Inject the prepared sample and standard solutions of **Diazolidinylurea** onto the HPLC system.
- Record the chromatograms and determine the peak area of **Diazolidinylurea**.
- Quantify the concentration of **Diazolidinylurea** in the sample by comparing its peak area to that of the standards.

In Vitro Erythrocyte Toxicity Assay

This protocol provides a general framework for assessing the hemolytic potential of **Diazolidinylurea**.

Materials:

- Freshly collected human or animal blood in an anticoagulant (e.g., heparin)
- Phosphate-buffered saline (PBS), pH 7.4
- **Diazolidinylurea** solutions of varying concentrations
- Positive control (e.g., Triton X-100) and negative control (PBS)
- Centrifuge
- Spectrophotometer

Procedure:

- Wash freshly collected red blood cells (RBCs) with PBS by repeated centrifugation and resuspension to remove plasma and platelets.
- Prepare a suspension of RBCs in PBS at a defined concentration (e.g., 2% v/v).
- Add the RBC suspension to tubes containing different concentrations of **Diazolidinylurea**, a positive control, and a negative control.
- Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.
- After incubation, centrifuge the tubes to pellet the intact RBCs.
- Transfer the supernatant to a new plate or cuvette.
- Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemolysis.
- Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).

Toxicological Profile

Diazolidinylurea has undergone safety assessments by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel.^[2] The CIR concluded that **Diazolidinylurea** is safe as a cosmetic ingredient at concentrations up to 0.5%.^[2]

Table 2: Summary of Toxicological Data for **Diazolidinylurea**

Endpoint	Result	Reference(s)
Acute Oral Toxicity (Rat)	LD50: 2.5 - 5.0 g/kg (Slightly toxic)	[15]
Skin Irritation (Rabbit)	Not an irritant at 5%	[2][15]
Ocular Irritation (Rabbit)	Not an irritant at 5%	[2][15]
Skin Sensitization (Guinea Pig)	Mild sensitizer in some studies	[2][15]
Skin Sensitization (Human)	Can cause allergic contact dermatitis in susceptible individuals.	[5][6]
Mutagenicity (Ames Test)	Non-mutagenic	[2][15]
Photosensitization	Not a photosensitizer at 0.25%	[2][15]

It is important to note that as a formaldehyde-releaser, **Diazolidinylurea** can cause contact dermatitis in individuals with a formaldehyde allergy.[5][6]

Regulatory Status

The use of **Diazolidinylurea** in cosmetic products is regulated in various regions. In the European Union, it is listed in the Cosmetics Regulation and its use is restricted to a maximum concentration of 0.5%. In the United States, the CIR has deemed it safe for use in cosmetics up to 0.5%. [2]

Conclusion

Diazolidinylurea is an effective and widely used preservative in the cosmetic and personal care industries. Its antimicrobial action is based on the controlled release of formaldehyde. While it has a favorable safety profile at typical use concentrations, its potential to cause skin sensitization in formaldehyde-allergic individuals is a key consideration for formulators and clinicians. The information and protocols provided in this technical guide serve as a valuable resource for professionals involved in the research, development, and safety assessment of products containing **Diazolidinylurea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Formaldehyde | Basicmedical Key [basicmedicalkey.com]
- 3. Page loading... [guidechem.com]
- 4. ACTION OF FORMALDEHYDE ON MICROORGANISMS III.: Bactericidal Action of Sublethal Concentrations of Formaldehyde on *Aerobacter aerogenes* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazolidinyl urea - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy [mdpi.com]
- 12. The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of diazolidinyl urea in a topical cream by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- To cite this document: BenchChem. [Diazolidinylurea (CAS No. 78491-02-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1206482#diazolidinylurea-cas-number-78491-02-8-technical-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com